3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
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Overview
Description
“3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 428497-11-4 . It has a molecular weight of 290.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Regioselective Protection and Derivatization
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde
The study by Plourde and Spaetzel (2002) demonstrates the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a related compound, using different protecting groups. This technique is crucial for the synthesis of complex molecules, indicating the potential application of similar strategies to 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde for targeted synthesis and modification (Plourde & Spaetzel, 2002).
Catalytic Oxidation and Hydroxylation
Chloroperoxidase-catalyzed Benzylic Hydroxylation
Miller, Tschirret-Guth, and Ortiz de Montellano (1995) explored the chloroperoxidase-catalyzed hydroxylation of benzyl alcohols, suggesting that enzyme catalysis can be an efficient method for the selective oxidation of benzyl derivatives. This highlights the potential for enzymatic methods to modify this compound (Miller et al., 1995).
Photocatalytic Oxidation
Selective Photocatalytic Oxidation on Titanium Dioxide
Higashimoto et al. (2009) showed that the photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes on TiO2 under visible light irradiation is highly efficient. This process could be applied to the selective oxidation of this compound for the synthesis of novel materials and intermediates (Higashimoto et al., 2009).
Mechanism of Action
Chemical Structure
The compound “3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde” is a complex organic molecule with a benzene ring as its core structure. It has a methoxy group (-OCH3), a chloro group (-Cl), and a benzyl group attached to the benzene ring .
Properties
The molecular weight of this compound is 290.75 . It is recommended to be stored at a temperature between 28°C .
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZUUAHBFXATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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